molecular formula C21H22O4 B3019130 Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-47-6

Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B3019130
M. Wt: 338.403
InChI Key: UWLMZSRTFBEWHM-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a compound that falls within the class of benzofuran derivatives. Benzofurans are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their presence in various natural products. The compound of interest is structurally related to benzofuran derivatives that have been synthesized and characterized for potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the cyclization of propionic acid derivatives, as demonstrated in the preparation of different benzofuran compounds . Another method includes the palladium-catalyzed reactions of propargylic carbonates with nucleophiles, which has been shown to efficiently produce substituted benzofurans . Although the specific synthesis of propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques, including NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the molecular conformation and the absolute configuration of the compounds. For instance, the structural analysis of related arylpiperazine derivatives has been performed using TDDFT calculations and X-ray crystallography .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions, which can be used to further modify their structure and introduce new functional groups. The reactivity of these compounds can be influenced by the substituents present on the benzofuran core. For example, the introduction of halogen and aminoalkyl groups into methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives has been explored . Additionally, the synthesis of thiazol-imines from benzofuran derivatives indicates the potential for these compounds to participate in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the nature of the substituents attached to the benzofuran core. The antimicrobial activity of certain benzofuran derivatives has been tested, suggesting that these compounds could have potential applications in the development of new antimicrobial agents . Furthermore, the crystal packing and intermolecular interactions of these compounds can be affected by phenyl substitution, as shown in the crystal structure elucidation of thiazol-imines .

Scientific Research Applications

Anticancer Activity

Research has identified compounds structurally related to Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate exhibiting significant anticancer properties. For example, a study isolated neolignans from Daphniphyllum macropodum, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate. This compound demonstrated notable antiproliferative activity against human NSCLC A549 and H460 cell lines, suggesting potential in cancer treatment (Ma et al., 2017).

Synthesis and Structural Analysis

Significant research focuses on the synthesis and structural analysis of benzofuran derivatives. For instance, studies have developed methods for synthesizing compounds like tiruneesiin, a neolignan from Justicia species, starting from methyl ferulate (Subbaraju et al., 2007). Such research aids in understanding the chemical properties and potential applications of these compounds.

Molecular Interaction Studies

Some research explores how similar benzofuran derivatives interact at the molecular level. For instance, a study on NBOMe derivatives, including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine, provided insights into their metabolism, plasma protein binding, and detection in urine, which is crucial for understanding their biological effects and potential toxicology (Richter et al., 2019).

Development of Novel Therapeutic Agents

Research has been conducted to develop novel therapeutic agents from benzofuran compounds. A study synthesized a range of dihydrobenzofuran lignans and benzofurans, evaluating their anticancer activity. They found specific compounds exhibiting promising activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999). This research indicates the potential of benzofuran derivatives in developing new cancer treatments.

properties

IUPAC Name

propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-13(2)24-21(22)20-15(4)25-19-10-9-17(11-18(19)20)23-12-16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLMZSRTFBEWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

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